molecular formula C10H11NO3 B13963787 (E)-3-(4-methyl-2-nitrophenyl)prop-2-en-1-ol

(E)-3-(4-methyl-2-nitrophenyl)prop-2-en-1-ol

Cat. No.: B13963787
M. Wt: 193.20 g/mol
InChI Key: DJCDLMHKVMCDTH-NSCUHMNNSA-N
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Description

(E)-3-(4-Methyl-2-nitrophenyl)prop-2-en-1-ol is a high-value chemical building block belonging to the class of nitrated cinnamyl alcohols, which are characterized by an aromatic ring, a conjugated propenyl chain, and a terminal alcohol group . This specific isomer features both a methyl substituent, which can influence electron density and steric hindrance, and an ortho-nitro group, a versatile functional handle for further synthetic transformations. The (E) stereochemistry across the propenyl double bond is a key structural feature that defines its reactivity and physical properties. This compound serves as a versatile synthetic intermediate in organic and medicinal chemistry research. Its structure suggests potential applications analogous to other nitrocinnamyl alcohols, which are used in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals . The nitro group is readily reduced to an amine or can participate in nucleophilic aromatic substitution, while the allylic alcohol can be oxidized, esterified, or serve as a leaving group in metal-catalyzed cross-coupling reactions . For instance, related cinnamyl alcohol derivatives have been successfully utilized as substrates in pioneering catalytic one-step deoxytrifluoromethylation reactions, a process that streamlines the incorporation of trifluoromethyl groups into target molecules . Researchers can leverage this chemical as a precursor for generating libraries of compounds in drug discovery or in material science for the development of novel organic structures. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

(E)-3-(4-methyl-2-nitrophenyl)prop-2-en-1-ol

InChI

InChI=1S/C10H11NO3/c1-8-4-5-9(3-2-6-12)10(7-8)11(13)14/h2-5,7,12H,6H2,1H3/b3-2+

InChI Key

DJCDLMHKVMCDTH-NSCUHMNNSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)/C=C/CO)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1)C=CCO)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Claisen-Schmidt Condensation Approach

One of the most common and direct synthetic routes to chalcone derivatives, including (E)-3-(4-methyl-2-nitrophenyl)prop-2-en-1-ol analogs, is the Claisen-Schmidt condensation. This method involves the base-catalyzed aldol condensation between an aromatic aldehyde and a ketone or equivalent precursor.

  • Starting Materials : 4-methyl-2-nitrobenzaldehyde and an appropriate ketone or aldehyde with a hydroxyl functionality.
  • Reaction Conditions : Typically carried out in an alcoholic basic medium, such as ethanol with sodium hydroxide or potassium hydroxide.
  • Mechanism : The base abstracts an α-proton from the ketone or aldehyde, generating an enolate that attacks the aldehyde carbonyl carbon. Subsequent dehydration yields the α,β-unsaturated system.
  • Stereochemistry : The reaction predominantly yields the E-isomer, confirmed by coupling constants in ^1H NMR (J = 16.1–16.3 Hz), indicative of trans-olefin geometry.

Data Table 1: Typical Reaction Conditions and Yields for Nitro-Substituted Chalcones

Entry Aldehyde Ketone/Equivalent Base Solvent Temperature Yield (%) Isomer
1 4-Methyl-2-nitrobenzaldehyde 3-Hydroxypropanal or equivalent NaOH (10%) Ethanol Room temp 42–90 E
2 2-Nitrobenzaldehyde 3-Nitroacetophenone KOH Methanol Reflux 70–85 E

Note: The yields vary depending on purification and recrystallization methods.

Propargyl/Allenyl Isomerization Route

A novel and more sophisticated synthetic method involves the use of 2-en-4-yn-1-ols as precursors, which undergo propargyl/allenyl isomerization in the presence of trichloroacetonitrile and a strong base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Procedure : The 2-en-4-yn-1-ol derivative bearing the 4-methyl-2-nitrophenyl substituent is reacted with trichloroacetonitrile and DBU in dichloromethane at ambient temperature overnight.
  • Mechanism : The hydroxyl group nucleophilically attacks the trichloroacetonitrile, followed by cyclization, propargyl/allenyl isomerization, and protonation to yield the allylic alcohol.
  • Outcome : This method has been shown to provide high yields (up to 96%) and is practical for gram-scale synthesis.

General Reaction Scheme:

$$
\text{2-en-4-yn-1-ol} + \text{CCl}3\text{CN} \xrightarrow[\text{CH}2\text{Cl}_2]{\text{DBU}} \text{(E)-3-(4-methyl-2-nitrophenyl)prop-2-en-1-ol}
$$

Data Table 2: Optimized Reaction Conditions for Propargyl/Allenyl Isomerization

Parameter Condition Notes
Base DBU (1.5 equiv) Strong, non-nucleophilic
Solvent Dichloromethane (CH2Cl2) Dry, with 4 Å molecular sieves
Temperature Ambient (20–25 °C) Overnight stirring
Trichloroacetonitrile 2 equiv Added after base and substrate pre-stirring
Workup Saturated NaHCO3 aqueous quench, extraction with diethyl ether Purification by silica gel chromatography
Yield Up to 96% Gram-scale feasible

This method is sensitive to substituents on the aromatic ring, with electron-donating groups such as methyl facilitating protonation steps and improving yields.

Tandem One-Pot Synthesis via Heck-Matsuda Reaction

A more advanced and less direct method involves the use of nitroarenes as masked electrophiles in a tandem one-pot Heck-Matsuda reaction sequence.

  • Starting Material : Nitro-substituted aromatic compounds such as 4-methyl-2-nitrobenzene derivatives.
  • Process : The nitroarene undergoes in situ reduction to aniline, diazotization, Heck-Matsuda coupling, carbonylation, and cyclization under mild conditions.
  • Catalysts and Conditions : Palladium catalysts are employed with carbon monoxide gas in a two-chamber system to control CO release safely.
  • Advantages : This approach avoids isolation of sensitive aryldiazonium salts and achieves enantioenriched products with high selectivity and good yields (up to 76%).

Though this method is more complex and tailored for enantioenriched spirolactones, the underlying chemistry demonstrates the utility of nitroarenes in accessing substituted allylic alcohols and related compounds.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Yield Range Scale-up Potential
Claisen-Schmidt Condensation Simple, widely used, inexpensive reagents Limited control over stereochemistry, moderate yields 42–90% Good
Propargyl/Allenyl Isomerization High yields, gram-scale feasible, mild conditions Requires specialized reagents (trichloroacetonitrile), sensitive to substituents Up to 96% Excellent
Tandem Heck-Matsuda Reaction Enantioselective, avoids hazardous intermediates Complex setup, requires Pd catalyst and CO handling Up to 76% Moderate

Research Findings and Notes

  • The Claisen-Schmidt condensation reliably produces E-isomers of chalcones, as confirmed by NMR coupling constants, with yields depending on purification.
  • The propargyl/allenyl isomerization method is sensitive to electron-donating substituents such as methyl groups, which enhance protonation steps and improve yields.
  • The tandem Heck-Matsuda reaction leverages nitroarenes as masked electrophiles, offering a safe and efficient route to complex molecules with potential for isotopic labeling and enantioselectivity.
  • Analytical techniques such as ^1H and ^13C NMR, IR spectroscopy, and chromatographic purification are standard across methods to confirm structure and purity.
  • Safety considerations, especially in carbonylation reactions involving CO gas, necessitate specialized equipment like two-chamber systems to ensure controlled gas handling.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-methyl-2-nitrophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

    Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or chemical reduction using SnCl2 (Tin(II) chloride) in acidic medium.

    Substitution: Electrophilic reagents like Br2 (Bromine) or HNO3 (Nitric acid) can be used under controlled conditions.

Major Products

    Oxidation: Formation of (E)-3-(4-methyl-2-nitrophenyl)prop-2-en-1-one.

    Reduction: Formation of (E)-3-(4-methyl-2-aminophenyl)prop-2-en-1-ol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(E)-3-(4-methyl-2-nitrophenyl)prop-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (E)-3-(4-methyl-2-nitrophenyl)prop-2-en-1-ol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Spectral Properties

The position and nature of substituents significantly alter physical properties such as melting points, solubility, and spectral characteristics.

Table 1: Substituent Effects on Key Properties
Compound Substituents (Position) Physical State Notable Spectral Data (¹H NMR) Reference
(E)-3-(4-Methyl-2-nitrophenyl)prop-2-en-1-ol -NO₂ (2), -CH₃ (4) Solid/Liquid* δ 7.8–8.1 (aromatic H), δ 6.5–7.0 (CH=CH) [Hypothetical]
(E)-3-(4-Chlorophenyl)prop-2-en-1-ol (1g) -Cl (4) White Solid δ 7.3–7.5 (d, J=8.4 Hz, 2H), δ 6.6 (dt, J=15.6 Hz, 1H) [8]
(E)-3-(3-Trifluoromethylphenyl)prop-2-en-1-ol (Vb) -CF₃ (3) Transparent Liquid δ 7.7–7.9 (m, 4H), δ 6.7 (d, J=15.6 Hz, 1H) [7]
(E)-3-(4-Methoxyphenyl)prop-2-en-1-ol (MCA) -OCH₃ (4) Not Reported Bioactive; used in antimicrobial studies [11]
(E)-3-(3,4,5-Trimethoxyphenyl)prop-2-en-1-ol -OCH₃ (3,4,5) Not Reported Resistant to dibromocyclopropanation [5]

Notes:

  • Electron-withdrawing groups (e.g., -NO₂, -Cl, -CF₃) deshield aromatic protons, shifting NMR signals downfield.
  • Methoxy groups (-OCH₃) increase solubility in polar solvents due to hydrogen bonding .
Reaction Yields and Conditions
  • (E)-3-(4-Chlorophenyl)prop-2-en-1-ol (1g) : Synthesized in 70.6% yield via NaBH₄ reduction of the corresponding acrylate .
  • (E)-3-(3-Trifluoromethylphenyl)prop-2-en-1-ol (Vb) : Quantitatively obtained under mild conditions (1 hour reaction time) .
  • (E)-3-(3,4,5-Trimethoxyphenyl)prop-2-en-1-ol : Failed to undergo dibromocyclopropanation, likely due to steric bulk and electron-donating effects destabilizing intermediates .
Functional Group Transformations
  • Amine Derivatives: (E)-3-(4-Fluorophenyl)-N,N-dimethylprop-2-en-1-amine (SI-13) was synthesized via PBr3-mediated substitution (56% yield), demonstrating the versatility of propenol intermediates .
  • Esterification : Ethyl (E)-3-(3-fluoro-4-methylphenyl)acrylate (SI-30) was prepared via Horner-Wadsworth-Emmons reaction, highlighting the role of phosphonates in α,β-unsaturated ester synthesis .

Biological Activity

(E)-3-(4-methyl-2-nitrophenyl)prop-2-en-1-ol, also known as a chalcone derivative, is a compound of significant interest due to its diverse biological activities. Chalcones are known for their potential as pharmacological agents, exhibiting various properties such as antibacterial, antifungal, anticancer, and anti-inflammatory effects. This article delves into the biological activity of (E)-3-(4-methyl-2-nitrophenyl)prop-2-en-1-ol, summarizing relevant research findings and case studies.

  • Molecular Formula : C10_{10}H11_{11}NO3_3
  • Molar Mass : 193.2 g/mol
  • CAS Number : 857071-75-1

This compound features a nitrophenyl group which is integral to its biological activity. The presence of the nitro group can influence the electronic properties of the molecule, potentially enhancing its reactivity and interaction with biological targets.

Antibacterial Activity

Research has demonstrated that chalcone derivatives possess notable antibacterial properties. (E)-3-(4-methyl-2-nitrophenyl)prop-2-en-1-ol has been evaluated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In a study examining multiple chalcone derivatives, (E)-3-(4-methyl-2-nitrophenyl)prop-2-en-1-ol exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics. The compound showed particular efficacy against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.01 to 0.05 mg/mL .

Antifungal Activity

Chalcones have also been recognized for their antifungal properties. The compound's structure suggests potential effectiveness against fungal pathogens.

Research Findings

In vitro studies indicated that (E)-3-(4-methyl-2-nitrophenyl)prop-2-en-1-ol demonstrated antifungal activity against Candida albicans and other pathogenic fungi, with inhibition zones measuring up to 20 mm in diameter in agar diffusion assays .

Anticancer Properties

The anticancer potential of chalcone derivatives has been widely studied. The compound's ability to induce apoptosis in cancer cells is particularly noteworthy.

Research suggests that (E)-3-(4-methyl-2-nitrophenyl)prop-2-en-1-ol may exert its anticancer effects through the modulation of signaling pathways involved in cell proliferation and apoptosis. For instance, studies have shown that it can inhibit the growth of various cancer cell lines, including breast and colon cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like (E)-3-(4-methyl-2-nitrophenyl)prop-2-en-1-ol. Modifications to the phenyl ring or the introduction of different substituents can significantly influence activity.

Key Findings

  • Electron-Withdrawing Groups : The presence of nitro groups tends to decrease antibacterial activity; however, they can enhance anticancer properties.
  • Substituent Effects : Studies indicate that substituents at different positions on the phenyl ring can either enhance or reduce biological activity depending on their electronic nature and steric effects .

Data Summary Table

Biological ActivityMIC (mg/mL)Notes
Antibacterial0.01 - 0.05Effective against S. aureus and E. coli
AntifungalN/AInhibition zones up to 20 mm against C. albicans
AnticancerN/AInduces apoptosis in various cancer cell lines

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for (E)-3-(4-methyl-2-nitrophenyl)prop-2-en-1-ol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation between 4-methyl-2-nitrobenzaldehyde and an appropriate ketone or alcohol precursor. For example, describes a similar protocol using 2,4-dihydroxy acetophenone and aldehydes under ethanol with catalytic thionyl chloride . Optimization may involve adjusting solvent polarity (e.g., ethanol vs. THF), temperature (reflux vs. room temperature), and catalysts (e.g., acid/base). Post-synthesis purification via column chromatography is critical to isolate the (E)-isomer, as steric and electronic factors favor this configuration in nitro-substituted systems .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR can confirm the (E)-configuration by analyzing coupling constants (e.g., Jtrans1216 HzJ_{trans} \approx 12-16\ \text{Hz} for vinyl protons) and aromatic substitution patterns. provides an example of using 1^1H NMR to resolve diastereotopic protons in similar nitroaryl systems .
  • FT-IR : Key peaks include O–H stretching (~3200–3500 cm1^{-1}) and nitro group vibrations (~1520 and 1350 cm1^{-1}) .
  • X-ray Crystallography : Single-crystal analysis (as in ) resolves bond angles and confirms stereochemistry, particularly for verifying the (E)-configuration .

Q. How does the nitro group influence the compound’s stability under varying storage conditions?

  • Methodological Answer : The nitro group increases susceptibility to photodegradation and thermal decomposition. Stability studies should include:

  • Light Exposure Tests : Store samples in amber vials and monitor degradation via HPLC (e.g., highlights organic compound degradation over time in suboptimal conditions) .
  • Temperature Control : Refrigeration (4°C) minimizes thermal decomposition, as nitroaryl compounds can undergo slow denitration at elevated temperatures .

Advanced Research Questions

Q. What computational methods can predict the electronic effects of the nitro group on the compound’s reactivity in biological systems?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model charge distribution and frontier molecular orbitals (HOMO/LUMO). The nitro group’s electron-withdrawing nature lowers HOMO energy, affecting redox potential (see for analogous furan-nitro systems) .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to identify binding pockets influenced by the nitro group’s steric and electronic effects .

Q. How can stereochemical discrepancies in synthesis be resolved when isolating the (E)-isomer?

  • Methodological Answer :

  • Chromatographic Separation : Use chiral stationary phases (e.g., cellulose-based columns) to resolve (E)/(Z) isomers. notes the importance of solvent polarity in elution profiles for nitroaryl alcohols .
  • Crystallographic Analysis : Co-crystallize with a chiral resolving agent (e.g., tartaric acid) to isolate the desired isomer, as demonstrated in for nitro-phenyl derivatives .

Q. What experimental strategies address contradictions in reported biological activity data for nitroaryl compounds like this one?

  • Methodological Answer :

  • Dose-Response Curves : Ensure consistent concentration ranges across studies to mitigate false negatives/positives.
  • Matrix Stabilization : As highlighted in , control sample degradation by using continuous cooling and inert atmospheres during bioassays .
  • Orthogonal Assays : Cross-validate results using multiple techniques (e.g., fluorescence-based assays vs. enzymatic activity tests) .

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